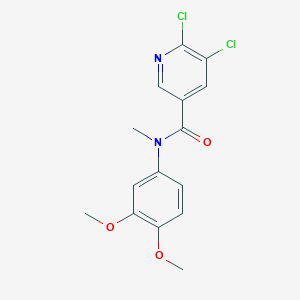
5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C14H12Cl2N2O3 It is known for its unique structure, which includes a pyridine ring substituted with chlorine atoms and a carboxamide group attached to a dimethoxyphenyl and methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6-dichloropyridine-3-carboxylic acid and 3,4-dimethoxyaniline.
Amidation Reaction: The carboxylic acid group of 5,6-dichloropyridine-3-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). This is followed by the addition of 3,4-dimethoxyaniline to form the amide bond.
Methylation: The resulting amide is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction, optimizing reaction conditions (temperature, solvent, and time), and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
科学研究应用
5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
5,6-dichloro-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide: A closely related compound with similar structural features but lacking the methyl group.
5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methyl-3-pyridinesulfonamide: Another similar compound with a sulfonamide group instead of a carboxamide group.
Uniqueness
5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylated amide structure differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
属性
IUPAC Name |
5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-19(10-4-5-12(21-2)13(7-10)22-3)15(20)9-6-11(16)14(17)18-8-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJLHPXUVIJAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419369.png)
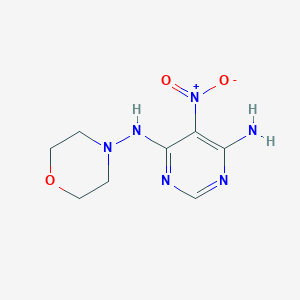
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2419372.png)
![4-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2419373.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide](/img/structure/B2419375.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2419376.png)
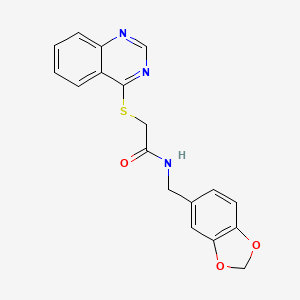

![2-Chloro-N-[1-(2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]acetamide](/img/structure/B2419379.png)
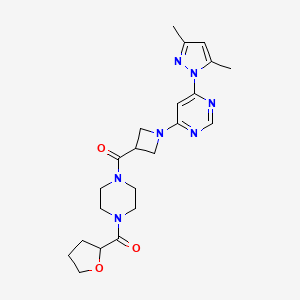

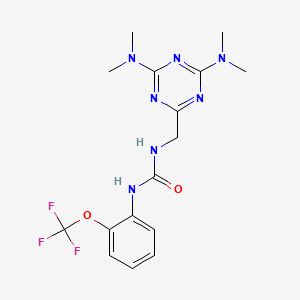
![6-(5-Bromofuran-2-yl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2419390.png)
